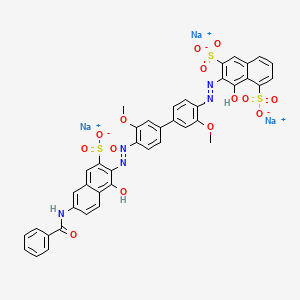
o-Amino-d-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Amino-d-serine: is a derivative of d-serine, an amino acid that plays a significant role in the central nervous system. It is known for its involvement in neurotransmission and synaptic plasticity, acting as a co-agonist at the N-methyl-D-aspartate receptor (NMDAR). This compound is of particular interest in the fields of neuroscience and pharmacology due to its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-Amino-d-serine typically involves the racemization of l-serine to d-serine, followed by the introduction of an amino group at the ortho position. This can be achieved through various chemical and enzymatic methods. One common approach is the use of serine racemase, an enzyme that catalyzes the conversion of l-serine to d-serine .
Industrial Production Methods: Industrial production of this compound often employs multi-enzymatic cascade systems. These systems utilize a series of enzymes to catalyze the conversion of precursor molecules to the desired product. This method is preferred due to its efficiency, lower costs, and environmentally friendly nature compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions: o-Amino-d-serine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine and nitric acid
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-Amino-d-serine is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its role in neurotransmission and synaptic plasticity. It is used to investigate the mechanisms of NMDAR activation and its implications in neurological disorders .
Medicine: Medically, this compound has potential therapeutic applications in treating neurodegenerative diseases and psychiatric disorders. Its ability to modulate NMDAR activity makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for various chemical syntheses. Its versatility and reactivity make it valuable in manufacturing processes .
Mecanismo De Acción
o-Amino-d-serine exerts its effects primarily through its interaction with NMDARs. By binding to the GluN1 subunit of the receptor, it enhances the receptor’s response to glutamate, facilitating neurotransmission and synaptic plasticity. This interaction is crucial for processes such as learning and memory .
Comparación Con Compuestos Similares
d-Serine: Like o-Amino-d-serine, d-serine acts as a co-agonist at NMDARs but lacks the additional amino group at the ortho position.
d-Aspartate: Another d-amino acid involved in neurotransmission, but with different receptor targets and physiological roles
Uniqueness: this compound’s unique structure, with an amino group at the ortho position, distinguishes it from other similar compounds.
Propiedades
Número CAS |
20311-84-6 |
|---|---|
Fórmula molecular |
C3H8N2O3 |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-aminooxypropanoic acid |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1 |
Clave InChI |
SMQMVYPLQGWEGE-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)ON |
SMILES canónico |
C(C(C(=O)O)N)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


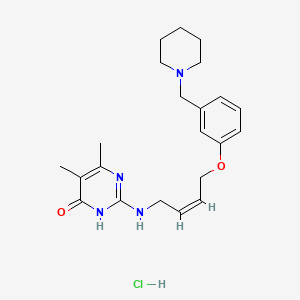

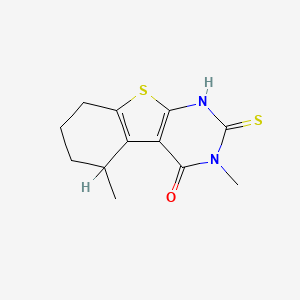

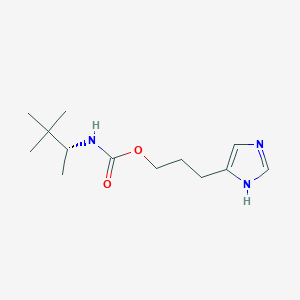


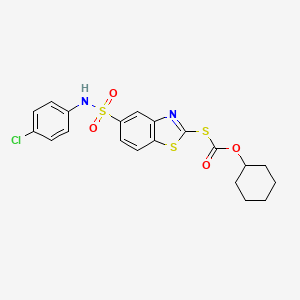

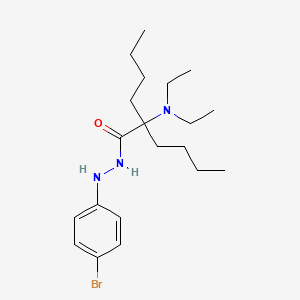
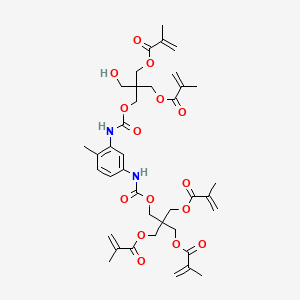
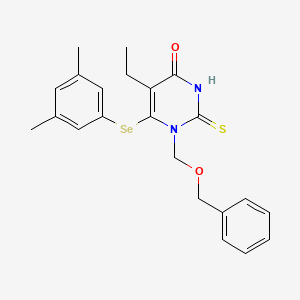
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
